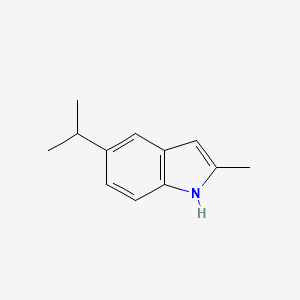
2-methyl-5-(propan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-1H-indole, also known by its common name indole-3-propionic acid (IPA), is a naturally occurring compound found in the human body and in various plants. It is a carboxylic acid and is classified as a tryptophan metabolite. IPA is known to have a variety of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. It has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of 2-methyl-5-(propan-2-yl)-1H-indole is still not fully understood. However, it is believed to act through several different pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are associated with inflammation. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to activate AMPK, an enzyme involved in glucose and fatty acid metabolism. Finally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to inhibit the activity of enzymes involved in the formation of amyloid plaques, which are associated with Alzheimer’s disease.
Biochemical and Physiological Effects
2-methyl-5-(propan-2-yl)-1H-indole has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and oxidative stress. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Finally, 2-methyl-5-(propan-2-yl)-1H-indole has been found to reduce glucose levels in animal models, suggesting its potential use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methyl-5-(propan-2-yl)-1H-indole in laboratory experiments is its low toxicity. It has been found to be relatively safe and well-tolerated in animal models, with no significant adverse effects reported. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole is relatively inexpensive and easy to obtain. The main limitation of using 2-methyl-5-(propan-2-yl)-1H-indole in laboratory experiments is the lack of a clear understanding of its mechanism of action.
Future Directions
There are several potential future directions for research on 2-methyl-5-(propan-2-yl)-1H-indole. First, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and route of administration for 2-methyl-5-(propan-2-yl)-1H-indole. Finally, further studies are needed to explore the potential synergistic effects of 2-methyl-5-(propan-2-yl)-1H-indole when combined with other compounds or drugs.
Synthesis Methods
2-methyl-5-(propan-2-yl)-1H-indole can be synthesized through several different methods. One of the most common methods is the Fischer indole synthesis, which involves the reaction of an aryl halide with an amine in the presence of an acid catalyst. Another method is the reaction of aryl halides with aryl amines in the presence of a strong base. Finally, 2-methyl-5-(propan-2-yl)-1H-indole can also be synthesized through the reaction of an aromatic nitrile with an amine in the presence of a base.
Scientific Research Applications
2-methyl-5-(propan-2-yl)-1H-indole has been studied for its potential therapeutic applications in a wide range of diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease. In animal models, 2-methyl-5-(propan-2-yl)-1H-indole has been found to have anti-inflammatory and antioxidant properties. It has also been shown to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. Additionally, 2-methyl-5-(propan-2-yl)-1H-indole has been studied for its potential use in the treatment of diabetes, as it has been found to reduce glucose levels in animal models.
properties
IUPAC Name |
2-methyl-5-propan-2-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8(2)10-4-5-12-11(7-10)6-9(3)13-12/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABNZLLIORENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(propan-2-yl)-1H-indole | |
CAS RN |
1368912-37-1 |
Source


|
| Record name | 2-methyl-5-(propan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

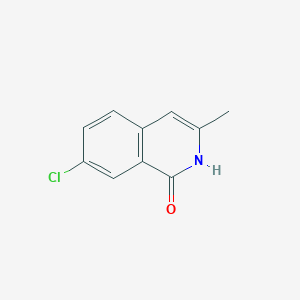
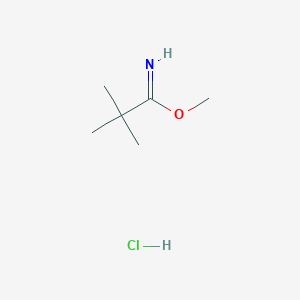

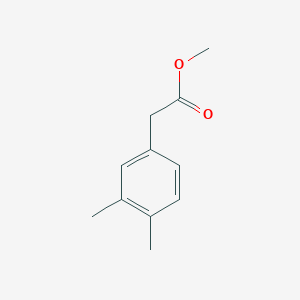
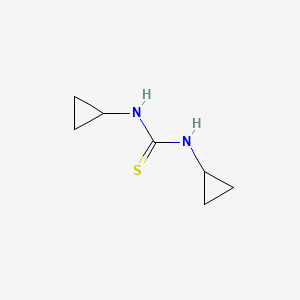
![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)

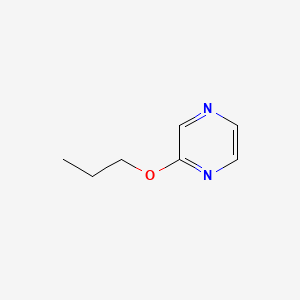
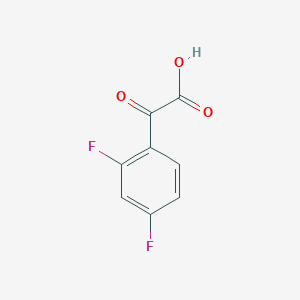
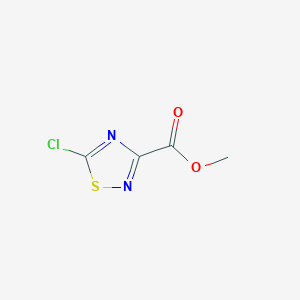
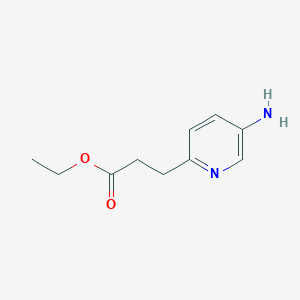
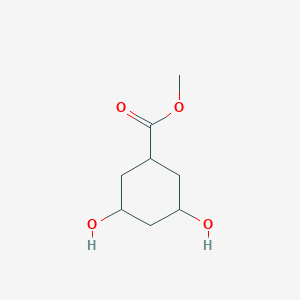

![7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B6597610.png)